Ferrous gluceptate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferrous glucoheptonate is a chemical compound that combines iron (Fe) with glucoheptonic acid. It is commonly used as an iron supplement in various medical and industrial applications due to its high solubility and bioavailability. This compound is particularly effective in treating iron deficiency anemia and is often administered orally or intravenously.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous glucoheptonate can be synthesized through a reaction between ferrous sulfate and glucoheptonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the ferrous ion. The process involves dissolving ferrous sulfate in water, followed by the addition of glucoheptonic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of ferrous glucoheptonate .

Industrial Production Methods: Industrial production of ferrous glucoheptonate often employs a one-pot synthesis method. This method involves reacting dextran with a cyanidation reagent containing cyanide and ferrous ions. The mixture is stirred and subjected to a heat preservation reaction in an acidic environment. After removing ammonia gas, an oxidation reaction is carried out, followed by a reaction under alkaline conditions to obtain a glucoheptonate solution. The final product is obtained through ethanol precipitation, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions: Ferrous glucoheptonate undergoes various chemical reactions, including oxidation, reduction, and complexation.

Common Reagents and Conditions:

Oxidation: In the presence of oxygen, ferrous glucoheptonate can oxidize to form ferric glucoheptonate.

Reduction: Ferrous glucoheptonate can be reduced back to its ferrous state using reducing agents such as ascorbic acid.

Complexation: It can form complexes with other ligands, enhancing its stability and solubility in different environments.

Major Products:

Oxidation: Ferric glucoheptonate

Reduction: Ferrous glucoheptonate

Complexation: Various ferrous complexes depending on the ligands used.

Scientific Research Applications

Ferrous glucoheptonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a source of ferrous ions in analytical chemistry.

Biology: In biological studies, ferrous glucoheptonate is used to study iron metabolism and its effects on cellular processes.

Industry: Ferrous glucoheptonate is used in agriculture to correct iron deficiencies in plants and improve crop yields.

Mechanism of Action

Ferrous glucoheptonate works by replenishing iron stores in the body, which is essential for the synthesis of hemoglobin, myoglobin, and various enzymes. The compound is absorbed in the gastrointestinal tract and transported to the bone marrow, where it is incorporated into hemoglobin. The iron from ferrous glucoheptonate is also stored in the liver and other tissues as ferritin .

Comparison with Similar Compounds

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Ferric gluconate

Comparison: Ferrous glucoheptonate is unique due to its high solubility and bioavailability compared to other iron supplements. Unlike ferrous sulfate and ferrous fumarate, ferrous glucoheptonate is less likely to cause gastrointestinal side effects. It also has a higher stability in alkaline conditions compared to ferrous gluconate and ferric gluconate .

Ferrous glucoheptonate stands out as an effective and versatile iron supplement with numerous applications in medicine, agriculture, and industry. Its unique properties make it a valuable compound for addressing iron deficiencies and supporting various scientific research endeavors.

Biological Activity

Ferrous gluceptate is a compound that combines iron with gluceptate, a derivative of gluconic acid. This formulation is primarily used as an iron supplement to treat iron deficiency anemia. Its biological activity is characterized by its role in iron metabolism, cellular functions, and potential therapeutic applications. This article explores the biological activity of this compound through various studies, case analyses, and detailed research findings.

This compound functions as a source of bioavailable iron, which is crucial for several physiological processes:

- Iron Transport and Utilization : Once ingested, this compound dissociates to release ferrous ions (Fe²⁺), which are absorbed in the intestines. The absorption process is facilitated by the presence of transport proteins such as divalent metal transporter 1 (DMT1) .

- Hemoglobin Synthesis : Iron is a vital component of hemoglobin, the protein responsible for oxygen transport in red blood cells. Adequate iron levels are essential for maintaining healthy hemoglobin concentrations and preventing anemia .

- Enzymatic Functions : Iron acts as a cofactor for various enzymes involved in metabolic pathways, including those responsible for DNA synthesis and energy production .

Efficacy in Treating Iron Deficiency Anemia

Numerous studies have highlighted the effectiveness of this compound in treating iron deficiency anemia:

- Clinical Trials : A randomized controlled trial indicated that patients receiving this compound showed significant increases in hemoglobin levels compared to those on placebo. For instance, after 4 weeks of treatment, hemoglobin levels rose from an average of 8.4 g/dL to 10.1 g/dL .

- Safety Profile : this compound has been reported to have fewer gastrointestinal side effects compared to other iron supplements such as ferrous sulfate. This makes it a preferred option for patients who experience constipation or gastrointestinal discomfort .

Comparative Analysis with Other Iron Supplements

The following table summarizes the efficacy and tolerability of this compound compared to other common iron supplements:

| Supplement | Efficacy (Increase in Hemoglobin) | Gastrointestinal Tolerability | Notes |

|---|---|---|---|

| This compound | Significant (average rise: 1.7 g/dL) | Better than ferrous sulfate | Fewer side effects reported |

| Ferrous Sulfate | Moderate (average rise: 1.5 g/dL) | Common side effects | Standard treatment for anemia |

| Iron Protein Succinylate | High (average rise: 2.0 g/dL) | Variable | Newer formulation with high efficacy |

Case Studies

Several case studies illustrate the clinical application of this compound:

- Case Study 1 : An elderly female patient diagnosed with iron deficiency anemia was treated with this compound at a dosage of 325 mg twice daily. After one month, her hemoglobin levels improved from 8.4 g/dL to 10.1 g/dL without significant adverse effects .

- Case Study 2 : In a cohort study involving pregnant women, those supplemented with this compound demonstrated improved iron status and reduced incidence of anemia-related complications compared to those receiving no supplementation .

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- Bioavailability Studies : Research indicates that the bioavailability of iron from this compound is comparable to that from ferrous sulfate but with improved gastrointestinal tolerability .

- Impact on Cellular Functions : Studies have shown that adequate iron supplementation can enhance cellular oxidative metabolism and support immune function, highlighting the broader implications of iron status on health .

Properties

CAS No. |

25126-38-9 |

|---|---|

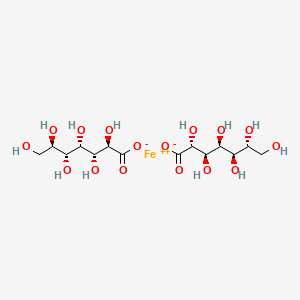

Molecular Formula |

C14H26FeO16 |

Molecular Weight |

506.19 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;iron(2+) |

InChI |

InChI=1S/2C7H14O8.Fe/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

InChI Key |

HSPKORNFDDMCAR-XBQZYUPDSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Fe+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.